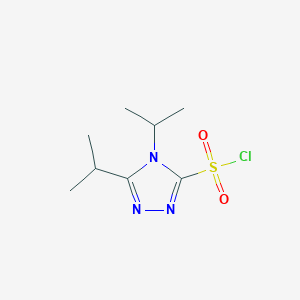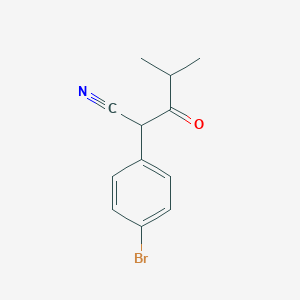
3-(Hexylamino)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexylamino)benzonitrile is an organic compound that belongs to the class of benzonitriles It consists of a benzene ring substituted with a nitrile group and a hexylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-bromobenzonitrile with hexylamine under suitable conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution of the bromine atom with the hexylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hexylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hexylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require reagents like alkyl halides or acyl chlorides and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or amides, while reduction can produce primary amines.
Applications De Recherche Scientifique
3-(Hexylamino)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Hexylamino)benzonitrile involves its interaction with specific molecular targets. The hexylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The nitrile group can also participate in coordination with metal ions, affecting the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
3-(Aminomethyl)benzonitrile: Similar structure but with an aminomethyl group instead of a hexylamino group.
3-(Hexylamino)benzamide: Contains an amide group instead of a nitrile group.
Uniqueness
3-(Hexylamino)benzonitrile is unique due to the presence of the hexylamino group, which imparts specific chemical and physical properties. This makes it suitable for applications where longer alkyl chains are beneficial, such as in the design of hydrophobic compounds or in the study of lipid interactions .
Propriétés
Formule moléculaire |
C13H18N2 |
|---|---|
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
3-(hexylamino)benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10,15H,2-5,9H2,1H3 |
Clé InChI |
CJYFSGZEABRQMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=CC=CC(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B13240264.png)

![N-[1-(pyridin-4-yl)ethyl]cyclopropanamine](/img/structure/B13240278.png)


![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13240298.png)

![3-cyclohexyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13240304.png)

![2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13240318.png)

